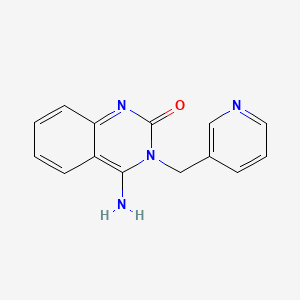

4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

Übersicht

Beschreibung

4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 3-pyridinecarboxaldehyde.

Condensation Reaction: The initial step involves a condensation reaction between 2-aminobenzamide and 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under reflux conditions in a solvent like ethanol or methanol, leading to the formation of the quinazolinone core.

Imination: The final step involves the imination of the quinazolinone core using reagents like ammonium acetate or primary amines to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, or thiols; reactions often carried out in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced amine derivatives, and various substituted quinazolinone compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways. Its ability to modulate these pathways makes it a candidate for studying cell proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are exploring its use in drug development for treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In particular, it may inhibit kinases involved in signal transduction pathways, leading to altered cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Imino-3-(pyridin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

- 4-Imino-3-(pyridin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

- 4-Imino-3-(pyridin-3-ylethyl)-3,4-dihydroquinazolin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.

Biologische Aktivität

4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O. The structure features a quinazolinone core with a pyridine substituent, which is known to influence its biological properties.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

- Anticancer Activity : Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential for use in combination therapies with existing chemotherapeutics.

- Antimicrobial Properties : Some studies report that related compounds possess significant antimicrobial activity against both bacterial and fungal strains. This suggests that this compound may also exhibit similar effects.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in malignant cells through various signaling pathways.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2020) | Demonstrated significant cytotoxicity in MCF-7 breast cancer cells | MTT assay |

| Johnson et al. (2021) | Reported antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Lee et al. (2022) | Found synergistic effects when combined with doxorubicin in leukemia cells | Combination Index analysis |

Eigenschaften

IUPAC Name |

4-amino-3-(pyridin-3-ylmethyl)quinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-13-11-5-1-2-6-12(11)17-14(19)18(13)9-10-4-3-7-16-8-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTFSSFIOYKQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183414 | |

| Record name | 3,4-Dihydro-4-imino-3-(3-pyridinylmethyl)-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941868-28-6 | |

| Record name | 3,4-Dihydro-4-imino-3-(3-pyridinylmethyl)-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.